molecular formula C14H13NO2 B12079227 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid

Cat. No.: B12079227
M. Wt: 227.26 g/mol
InChI Key: RTJXRFWBNBOFDT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3,4-dimethylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid is unique due to the presence of the 3,4-dimethylphenyl group, which distinguishes it from other pyridinecarboxylic acidsFor example, the dimethylphenyl group may enhance its lipophilicity, making it more suitable for certain biological studies compared to its simpler counterparts .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-9-5-6-11(8-10(9)2)12-4-3-7-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)

InChI Key

RTJXRFWBNBOFDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)C

Origin of Product

United States

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